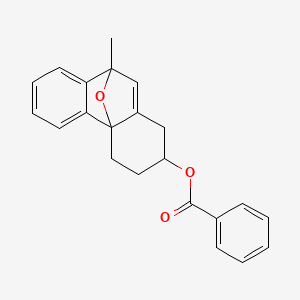
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is a complex organic compound with a unique structure that includes an epoxy group, a phenanthrene core, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate typically involves multiple steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Hydrogenation: The reduction of the phenanthrene core to introduce the tetrahydro groups can be performed using hydrogen gas in the presence of a palladium catalyst.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base.
Benzoate Ester Formation: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the phenanthrene core or reduce the epoxy group to a diol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), various nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Diols, fully hydrogenated phenanthrene derivatives
Substitution: Various esters or amides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties. The presence of the epoxy group and the phenanthrene core could interact with biological targets in unique ways.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The epoxy group could form covalent bonds with nucleophilic sites in proteins, while the phenanthrene core might intercalate with DNA or interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, lacking the epoxy and benzoate groups.
Epoxyphenanthrene: Similar structure but without the benzoate ester.
Methylphenanthrene: Phenanthrene with a methyl group but no epoxy or benzoate groups.
Uniqueness
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is unique due to the combination of its functional groups. The presence of the epoxy group, the tetrahydro phenanthrene core, and the benzoate ester provides a distinct set of chemical properties and reactivity patterns that are not found in simpler phenanthrene derivatives.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
64271-93-8 |
|---|---|
Molekularformel |
C22H20O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(8-methyl-15-oxatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraen-12-yl) benzoate |
InChI |
InChI=1S/C22H20O3/c1-21-14-16-13-17(24-20(23)15-7-3-2-4-8-15)11-12-22(16,25-21)19-10-6-5-9-18(19)21/h2-10,14,17H,11-13H2,1H3 |
InChI-Schlüssel |
VWKAYLAMUFEYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=C3CC(CCC3(O1)C4=CC=CC=C24)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


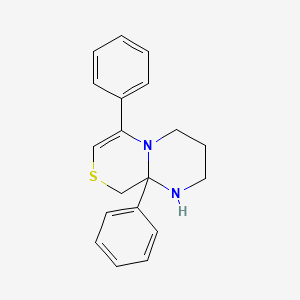
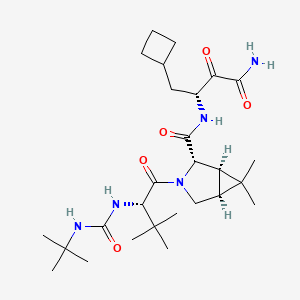


![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


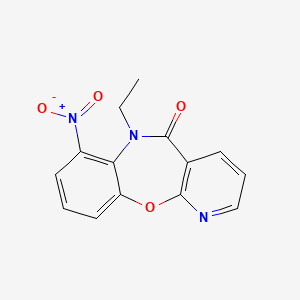
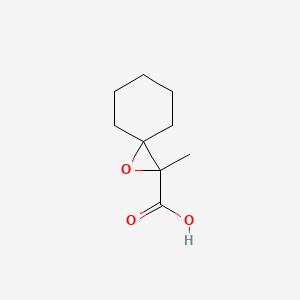
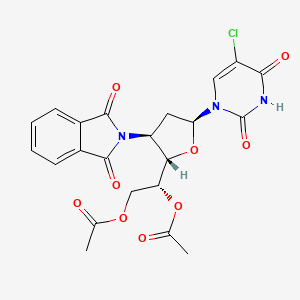
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)


